2,5,6-Trichloro-N-(4-chlorophenyl)-4-methylnicotinamide
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Overview
Description
2,5,6-Trichloro-N-(4-chlorophenyl)-4-methylnicotinamide is a chemical compound with the molecular formula C13H8Cl4N2O It is known for its unique structure, which includes multiple chlorine atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-Trichloro-N-(4-chlorophenyl)-4-methylnicotinamide typically involves the chlorination of a precursor compound followed by amide formation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trichloro-N-(4-chlorophenyl)-4-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2,5,6-Trichloro-N-(4-chlorophenyl)-4-methylnicotinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,6-Trichloro-N-(4-chlorophenyl)-4-methylnicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,5,6-trichloro-N-(4-chlorophenyl)-4-methylnicotinamide
- 2,5,6-trichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxylic acid
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of both a pyridine ring and a carboxamide group
Properties
Molecular Formula |
C13H8Cl4N2O |
---|---|
Molecular Weight |
350g/mol |
IUPAC Name |
2,5,6-trichloro-N-(4-chlorophenyl)-4-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H8Cl4N2O/c1-6-9(11(16)19-12(17)10(6)15)13(20)18-8-4-2-7(14)3-5-8/h2-5H,1H3,(H,18,20) |
InChI Key |
RADBAVQAJCFQPQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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